2-Methylbenzo[d]oxazole-6-carbaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPRUGIXGJLQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612592 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864274-04-4 | |
| Record name | 2-Methyl-6-benzoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864274-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Benzoxazole Derivatives: Privileged Heterocyclic Scaffolds
Benzoxazole (B165842) derivatives are a class of organic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This unique structural motif imparts a range of favorable chemical and biological properties, establishing them as "privileged scaffolds" in drug discovery and materials science. nih.govresearchgate.netsigmaaldrich.comslideshare.net Their significance stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
Historically, the benzoxazole core has been identified in various natural products and has been the subject of extensive synthetic exploration. nih.gov This has led to the development of a vast library of derivatives with diverse biological functions.
Key Biological Activities of Benzoxazole Derivatives:
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi. nih.govslideshare.net Some studies have shown that certain derivatives exhibit efficacy comparable to or even exceeding that of commercially available antimicrobial agents. eurjchem.com
Anticancer Properties: The benzoxazole scaffold is a common feature in many compounds investigated for their anticancer potential. nih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.
Anti-inflammatory Effects: Several benzoxazole derivatives have been shown to possess significant anti-inflammatory properties. nih.gov
Antiviral Activity: Research has also highlighted the potential of benzoxazole derivatives as antiviral agents, including activity against HIV. nih.gov
The versatility of the benzoxazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov This structural flexibility is a key reason for their continued prominence in chemical research.
An Overview of 2 Methylbenzo D Oxazole 6 Carbaldehyde: a Key Synthetic Intermediate and Bioactive Moiety
Established Synthetic Routes to the Benzoxazole Core
The formation of the benzoxazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods being widely employed. These strategies often utilize readily available starting materials and proceed through various reaction mechanisms, including condensation, cyclization, and metal-catalyzed processes.
Condensation Reactions of ortho-Aminophenols with Carboxylic Acid Derivatives
A prevalent and classical approach to the benzoxazole core involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides, esters, or anhydrides. This method is valued for its versatility and the broad range of commercially available starting materials. The reaction typically proceeds by an initial acylation of the amino group of the o-aminophenol, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.
The use of dehydrating agents or catalysts is often necessary to facilitate the cyclization step. Common reagents include polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and various strong acids. For instance, heating an o-aminophenol with a carboxylic acid in the presence of PPA is a widely adopted procedure. Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times. A notable example is the synthesis of 2-methylbenzoxazole, which can be achieved by heating o-aminophenol with acetic anhydride.
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| o-Aminophenol Derivative | Carboxylic Acid Derivative | Catalyst/Conditions | Product |
| 2-Aminophenol (B121084) | Acetic Anhydride | Heat | 2-Methylbenzoxazole |
| 2-Amino-4-chlorophenol | Benzaldehyde | LAIL@MNP, sonication, 70°C | 5-Chloro-2-phenylbenzoxazole |
| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid, Heat | 2-Phenylbenzoxazole |
Note: This table provides illustrative examples and is not exhaustive.
Oxidative Cyclization Protocols for Benzoxazole Formation
Oxidative cyclization methods provide an alternative pathway to benzoxazoles, often starting from precursors that are not pre-functionalized for direct condensation. These reactions typically involve the formation of a key intermediate, such as a Schiff base, followed by an oxidative ring closure. A variety of oxidizing agents can be employed, including molecular oxygen, iodine, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
For example, the reaction of an o-aminophenol with an aldehyde generates a phenolic Schiff base intermediate. Subsequent oxidative cyclization of this intermediate leads to the formation of the benzoxazole ring. This approach is advantageous as it allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole, depending on the choice of the aldehyde.
Transition Metal-Catalyzed Cyclization Strategies (e.g., Copper-Catalyzed)
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzoxazoles. Copper-catalyzed methodologies are particularly prominent in this area. These reactions often involve the intramolecular cyclization of appropriately substituted precursors, such as o-haloanilides or related compounds.
One common strategy involves the copper-catalyzed intramolecular C-O bond formation. For instance, the cyclization of N-(2-halophenyl)amides can be efficiently promoted by copper catalysts, often in the presence of a suitable ligand and base. These methods offer good functional group tolerance and can be performed under relatively mild conditions. Palladium-catalyzed reactions have also been developed for the synthesis of benzoxazoles, further expanding the toolkit for the construction of this important heterocyclic scaffold.
Regioselective Synthesis of this compound
The synthesis of the specifically substituted this compound requires careful consideration of regioselectivity. The formyl group needs to be introduced at the 6-position of the 2-methylbenzoxazole core. This can be achieved either by direct formylation of the pre-formed heterocyclic system or by a multi-step synthesis starting from a precursor that already contains the required substitution pattern.
Formylation Reactions of Substituted Benzoxazoles
The direct introduction of a formyl group onto the benzoxazole ring can be accomplished through electrophilic aromatic substitution reactions. The success of this approach depends on the directing effects of the existing substituents and the choice of the formylating agent. Common formylation methods include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.
Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings. wikipedia.orgresearchgate.netchemistrysteps.com The benzoxazole ring system is generally considered to be electron-rich, making it a potential substrate for this reaction. The regioselectivity of the Vilsmeier-Haack reaction on 2-methylbenzoxazole would be influenced by the directing effects of both the fused benzene (B151609) ring and the methyl group.
Duff Reaction : The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. nih.gov This method is particularly effective for the ortho-formylation of phenols. nih.gov While less common for heterocyclic systems, it could potentially be applied to a hydroxy-substituted 2-methylbenzoxazole precursor.
Reimer-Tiemann Reaction : This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic medium. chemicalbook.com Similar to the Duff reaction, its direct application to 2-methylbenzoxazole is not straightforward unless a hydroxyl group is present on the benzene ring to direct the formylation.
The regiochemical outcome of these formylation reactions on the 2-methylbenzoxazole nucleus would need to be carefully determined, as substitution could potentially occur at various positions on the benzene ring.
Multi-Step Synthesis from Precursor Molecules (e.g., 2-Aminophenol Derivatives)
A more controlled and often preferred method for the synthesis of this compound involves a multi-step approach starting from a pre-functionalized precursor. A key intermediate for this synthesis is 4-amino-3-hydroxybenzaldehyde (B12063522). This compound provides the necessary arrangement of functional groups to construct the target molecule.
The proposed synthetic route is as follows:
Acetylation of 4-amino-3-hydroxybenzaldehyde : The amino group of 4-amino-3-hydroxybenzaldehyde can be selectively acetylated using acetic anhydride. This reaction forms N-(4-formyl-2-hydroxyphenyl)acetamide. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for this selective acylation.
Cyclodehydration to form the Benzoxazole Ring : The resulting N-(4-formyl-2-hydroxyphenyl)acetamide can then undergo an intramolecular cyclodehydration reaction to form the benzoxazole ring. This step is typically promoted by heating, often in the presence of a dehydrating agent or a catalyst, to yield this compound.
This multi-step approach offers excellent control over the final substitution pattern, ensuring the unambiguous placement of the methyl group at the 2-position and the carbaldehyde at the 6-position.
Green Chemistry Approaches in Benzoxazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of benzoxazole cores to minimize environmental impact, reduce reaction times, and improve yields. These approaches focus on alternative energy sources, catalyst efficiency, and sustainable reaction media.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. jocpr.comnih.gov In the synthesis of 2-substituted benzoxazoles, MAOS has been successfully employed for the condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives. jocpr.comnih.gov This technique facilitates direct coupling, often under solvent-free and catalyst-free conditions, which aligns with green chemistry principles. nih.gov
For instance, the reaction of 2-aminophenol with various aldehydes can be accelerated under microwave irradiation, leading to the desired benzoxazole products in high yields within minutes, as opposed to hours with conventional heating. researchgate.netacs.org Deep eutectic solvents (DES) have also been used as catalysts under microwave conditions, providing an environmentally friendly and recyclable catalytic system. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzoxazoles
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 10-25 minutes | Up to 97% | Solvent-free, Iodine catalyst | researchgate.netox.ac.uk |
| Conventional Heating | 6-7 hours | ~78% | Ethanol (B145695), reflux | ox.ac.uk |
| Microwave-Assisted with DES catalyst | 15-30 minutes | Good to Excellent | Solvent-free | researchgate.net |
Ultrasound-Mediated Synthetic Methods
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source that enhances reaction rates and yields. nih.govnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to a significant acceleration of chemical reactions. nih.gov
Ultrasound has been effectively used for the synthesis of benzoxazole derivatives from o-aminocardanol and various aromatic aldehydes using a heterogeneous resin catalyst. numberanalytics.com This method offers mild reaction conditions and good to excellent yields. numberanalytics.com Furthermore, solvent-free sonication has been demonstrated for the synthesis of benzoxazoles using a recyclable ionic liquid supported on magnetic nanoparticles, highlighting the efficiency and safety of this approach over conventional heating. numberanalytics.com
Catalyst-Free and Recyclable Catalytic Systems
A key goal of green chemistry is the development of catalyst-free reactions or the use of highly efficient, recyclable catalysts to minimize waste and cost. Several innovative systems have been developed for benzoxazole synthesis.
Catalyst-Free Systems: In some instances, the synthesis of benzoxazoles can be achieved without any catalyst. For example, a simple, catalyst-free method for the direct synthesis of substituted benzoxazoles from di- and trichloroacetonitrile (B146778) in methanol (B129727) has been developed. lkouniv.ac.in Additionally, on-water reactions under microwave irradiation have been reported for the catalyst-free amination of 2-mercaptobenzoxazoles.
Recyclable Catalytic Systems:
Ionic Liquids: Brønsted acidic ionic liquid gels have been used as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. These catalysts can be easily recovered and reused multiple times without a significant loss of activity.
Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe3O4, offer easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of catalytic performance. For example, imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles has been used for benzoxazole synthesis under solvent-free sonication. numberanalytics.com
Heterogeneous Resins: Indion 190 resin has been employed as a reusable heterogeneous catalyst in the ultrasound-assisted synthesis of benzoxazole derivatives, demonstrating good reusability. numberanalytics.com
Table 2: Examples of Recyclable Catalysts in Benzoxazole Synthesis
| Catalyst System | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Solvent-free, 130°C | Reusable up to 5 times, high yields, simple work-up | |
| Imidazolium chlorozincate(II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) | Solvent-free, Ultrasound | Fast reaction (30 min), high yields, catalyst recyclable | numberanalytics.com |
| Indion 190 Resin | Ethanol, Ultrasound | Heterogeneous, reusable, mild conditions | numberanalytics.com |
| Fe3O4@SiO2-SO3H Nanoparticles | Solvent-free, 50°C | Magnetically recyclable, high efficiency, simple separation |
Sustainable Solvent Systems and Reaction Conditions
The choice of solvent is a critical factor in green synthesis. Efforts have been directed towards using environmentally benign solvents or eliminating the need for a solvent altogether.
Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient one-step synthesis of benzoxazole-2-thiols has been described using water as the solvent.
Ethanol: As a bio-based and less toxic solvent, ethanol has been used in the synthesis of benzoxazole derivatives, for instance, in a simple condensation reaction catalyzed by ammonium (B1175870) chloride.
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Many green methodologies, including microwave-assisted and certain catalyzed reactions, are effective under solvent-free conditions. For example, the synthesis of 2-substituted benzoxazoles using Lawesson's reagent can be performed under solvent-free microwave-assisted conditions.
Retrosynthetic Analysis in the Design of Benzoxazole-Containing Natural Products and Drug Candidates
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules, including those containing the benzoxazole moiety, which is present in numerous natural products and pharmaceutical agents. numberanalytics.com This approach involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
Disconnection Strategies for Complex Benzoxazole Structures
For a complex molecule like this compound, the primary retrosynthetic disconnection involves breaking the bonds that form the oxazole (B20620) ring. The most common and logical disconnections are the C-O and C=N bonds of the oxazole heterocycle.
This strategy leads to two key precursors:
An ortho-aminophenol derivative.
A carboxylic acid equivalent (such as an aldehyde, acyl chloride, or orthoester).
Scheme 1: General Retrosynthetic Disconnection of the Benzoxazole Core
This disconnection is based on the reverse of the most common synthetic routes to benzoxazoles: the condensation of an o-aminophenol with a carboxylic acid or its derivative. This fundamental disconnection simplifies the complex heterocyclic structure into two more readily accessible aromatic building blocks. Further disconnections on these precursors would then be planned based on the specific substituents on the benzene ring, following standard principles of aromatic chemistry synthesis. For drug candidates, this approach allows for the modular synthesis of analogs by varying the two precursor components to explore structure-activity relationships.
Application of Key Organic Transformations (e.g., Friedel-Crafts Alkylation, Diels-Alder Reactions) in Benzoxazole Precursor Synthesis
The synthesis of intricately substituted benzoxazoles, such as this compound, is highly dependent on the availability of appropriately functionalized precursors, primarily substituted 2-aminophenols. The strategic introduction of substituents onto the aromatic core is a critical phase of the synthesis. Foundational carbon-carbon bond-forming reactions, including Friedel-Crafts reactions and Diels-Alder cycloadditions, serve as powerful tools for the construction of these essential building blocks, even if they are not directly involved in the final heterocycle formation.
Diels-Alder Reactions in Precursor Synthesis
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a sophisticated method for constructing six-membered rings. In the context of benzoxazole precursor synthesis, the oxazole ring itself can be employed as a diene component in [4+2] cycloaddition reactions. researchgate.net This strategy, known as the Kondrat'eva pyridine (B92270) synthesis, typically involves the reaction of an oxazole with an alkene or alkyne (dienophile) to ultimately yield a substituted pyridine or furan (B31954). researchgate.netresearchgate.net
The initial [4+2] cycloaddition forms a bicyclic adduct which is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule like water or an alcohol to aromatize into a pyridine ring. acsgcipr.org Intramolecular versions of this reaction (IMDAO) have proven particularly effective in the total synthesis of complex natural products containing pyridine and other heterocyclic systems. thieme-connect.comresearchgate.netorganic-chemistry.org
For the synthesis of a precursor to this compound, a hypothetical strategy could involve the construction of a benzene ring with the requisite amino and formyl (or their precursors) functionalities. An intramolecular Diels-Alder reaction of a carefully designed oxazole, tethered to a dienophile, could forge the substituted benzene ring that, after further functional group manipulation, would yield the target 2-aminophenol precursor. researchgate.net The versatility of the Diels-Alder reaction allows for the assembly of highly substituted cyclic systems that would be challenging to create through other methods. researchgate.net The reaction's efficacy can be enhanced by using Brønsted or Lewis acids, which activate the oxazole. acs.orgnih.gov
Table 1: Overview of Oxazole Diels-Alder Reactions for Heterocycle Synthesis
| Diene Component | Dienophile Component | Primary Product Type | Key Features |
|---|---|---|---|
| Substituted Oxazole | Alkene | Substituted Pyridine | The initial adduct typically eliminates water or another small molecule to aromatize. researchgate.netresearchgate.net |
| Substituted Oxazole | Alkyne | Substituted Furan | The reaction provides access to highly functionalized furan rings. researchgate.net |
| Tethered Oxazole-Olefin | (Intramolecular) | Fused Pyridine/Furan Systems | Highly efficient for constructing complex polycyclic systems, often used in natural product synthesis. thieme-connect.comresearchgate.net |
Friedel-Crafts Reactions in Precursor Synthesis
The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. organic-chemistry.org To synthesize a precursor for this compound, such as 4-formyl-2-aminophenol, a Friedel-Crafts acylation or a related formylation reaction is a logical strategic choice for introducing the essential aldehyde group.
However, the direct Friedel-Crafts reaction on 2-aminophenol is problematic. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will coordinate with the basic amino group, converting it into a strongly electron-withdrawing ammonium group. globethesis.comnih.gov This deactivates the aromatic ring towards the desired electrophilic substitution. Similarly, the Gattermann-Koch reaction, which uses CO and HCl with a catalyst to formylate aromatic rings, is generally not applicable to phenol (B47542) substrates due to catalyst complexation with the phenolic oxygen and potential side reactions. collegesearch.inwikipedia.orgvedantu.comechemi.com
To circumvent these issues, a protecting group strategy is employed. The amino group of 2-aminophenol can be protected, for instance, as an acetamide (B32628) (forming 2-acetamidophenol). This N-acetyl group is an activating, ortho-, para-director, which facilitates electrophilic substitution at the desired position (para to the hydroxyl group).
A more direct and milder method for formylating such activated aromatic rings is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds, including phenols and anilines. ijpcbs.comnumberanalytics.comwikipedia.org The electrophile in this reaction is a chloroiminium ion, which is less reactive than the acylium ions of standard Friedel-Crafts reactions, making it more selective for highly activated rings. chemistrysteps.com
A plausible synthetic route utilizing this strategy would be:
Formylation of an N-protected 2-aminophenol via a Vilsmeier-Haack or related reaction to install the aldehyde at the para-position.
Deprotection of the amino group to yield 4-formyl-2-aminophenol.
Condensation of this key precursor with an acetic acid derivative to form the final 2-methylbenzoxazole ring.
Table 2: Formylation Strategies for Activated Aromatic Precursors
| Reaction Name | Reagents | Electrophile | Substrate Requirement |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Acylium Ion | Works on neutral or activated rings; fails with unprotected amines/phenols. organic-chemistry.org |
| Gattermann Reaction | HCN, HCl, Lewis Acid | Formiminium Ion intermediate | Applicable to phenols and phenol ethers. wikipedia.orgthermofisher.com |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃, CuCl | Formyl Cation | Not applicable to phenol or phenol ether substrates. collegesearch.invedantu.com |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Chloroiminium Ion (Vilsmeier Reagent) | Requires electron-rich aromatic rings (e.g., phenols, anilines, heterocycles). organic-chemistry.orgijpcbs.comwikipedia.org |
Chemical Reactivity and Derivatization Strategies for 2 Methylbenzo D Oxazole 6 Carbaldehyde
Transformations Involving the Carbaldehyde Moiety
The aldehyde functional group is a cornerstone of organic synthesis, and in the context of 2-Methylbenzo[d]oxazole-6-carbaldehyde, it serves as a primary handle for molecular elaboration.
Synthesis of Imine and Schiff Base Derivatives via Condensation with Amines
The condensation of the carbaldehyde group with primary amines represents a straightforward and efficient method for the synthesis of imine and Schiff base derivatives. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netrsc.orgnih.gov The formation of these derivatives is often catalyzed by acid and can be driven to completion by the removal of water. researchgate.netnih.gov
The general reaction involves treating this compound with a primary amine, which can be aliphatic or aromatic, often in a suitable solvent like ethanol (B145695) or methanol (B129727). rsc.orgchemistrysteps.com The resulting Schiff bases are valuable intermediates in their own right and have been explored for their biological activities in related heterocyclic systems. quora.comgoogle.comyoutube.com
Table 1: General Conditions for Schiff Base Formation
| Reactants | Catalyst | Solvent | Conditions | Product Type |
|---|
Detailed research findings on the synthesis of Schiff bases from a variety of heterocyclic aldehydes indicate that the reaction is generally high-yielding and tolerant of a wide range of functional groups on the amine component. chemistrysteps.comgoogle.com
Nucleophilic Addition Reactions at the Aldehyde Carbon
The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) readily add to the aldehyde functionality of this compound to produce secondary alcohols upon acidic workup. masterorganicchemistry.com This reaction provides a powerful tool for introducing a wide variety of alkyl, aryl, and vinyl groups at the former carbonyl carbon. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comnih.gov
Wittig Reaction: The Wittig reaction offers a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org This method is highly versatile for creating C=C bonds with control over the stereochemistry of the resulting alkene, depending on the nature of the ylide used. organic-chemistry.orgwikipedia.org An intramolecular Wittig reaction has also been utilized for the synthesis of functionalized oxazoles. nih.gov
Aldol and Knoevenagel Condensations: The aldehyde can participate in base- or acid-catalyzed aldol-type condensations with enolizable ketones or other active methylene (B1212753) compounds. nih.govresearchgate.netnih.gov The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with compounds possessing an active methylene group (e.g., malonates, cyanoacetates) in the presence of a weak base like piperidine (B6355638) or an amine salt, leading to the formation of a new carbon-carbon double bond. researchgate.netnih.govorganic-chemistry.org
Selective Oxidation and Reduction of the Aldehyde Group
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the benzoxazole (B165842) ring, provided appropriate reagents are chosen.
Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 2-methylbenzo[d]oxazole-6-carboxylic acid, can be achieved using a variety of oxidizing agents. Mild oxidants are generally preferred to avoid over-oxidation or degradation of the heterocyclic ring. Reagents such as silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can be effective. N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation is another modern and green alternative for converting aromatic aldehydes to carboxylic acids. google.com Selenium-catalyzed oxidation with hydrogen peroxide also provides an eco-friendly method. masterorganicchemistry.com
Reduction: The selective reduction of the aldehyde to a primary alcohol, (2-methylbenzo[d]oxazol-6-yl)methanol, is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones and is compatible with many other functional groups. chemistrysteps.comquora.comquora.comyoutube.comyoutube.com It is typically used in alcoholic solvents like methanol or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reducing agent that requires anhydrous conditions. chemistrysteps.comquora.comquora.comyoutube.com
Table 2: Selective Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent | Solvent | Product |
|---|---|---|---|
| Oxidation | Silver(I) oxide (Ag₂O) | Aqueous Ethanol | 2-Methylbenzo[d]oxazole-6-carboxylic acid |
| Oxidation | N-Heterocyclic Carbene/Air | - | 2-Methylbenzo[d]oxazole-6-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | Methanol/Ethanol | (2-Methylbenzo[d]oxazol-6-yl)methanol |
Modifications and Functionalization of the Benzoxazole Ring System
Beyond the reactivity of the carbaldehyde, the benzoxazole ring itself offers opportunities for further derivatization.
Substitution Reactions on the Aromatic Benzene (B151609) Ring
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. organic-chemistry.orgkhanacademy.org The regioselectivity will be determined by the directing effects of the substituents. The oxazole (B20620) moiety is generally considered activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The methyl group is activating and ortho-, para-directing. The interplay of these effects will determine the final position of the nitro group. Studies on related systems suggest that nitration can be complex, potentially leading to a mixture of isomers. rsc.orgnih.govulisboa.pt
Bromination: Bromination can be carried out using bromine in a suitable solvent, often with a Lewis acid catalyst. youtube.commasterorganicchemistry.com The regioselectivity of bromination on the benzoxazole ring is also subject to the directing effects of the existing groups. For benzimidazole (B57391), a related heterocycle, bromination has been studied in detail. rsc.org
Derivatization at the 2-Position of the Oxazole Ring
The methyl group at the 2-position of the benzoxazole ring exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent nitrogen atom and the fused aromatic system. This allows for deprotonation with a strong base to form a reactive nucleophile.
Condensation Reactions: The acidic protons of the 2-methyl group can be removed by a strong base, such as potassium tert-butoxide, to generate a carbanion. This carbanion can then react with various electrophiles. A notable application is the condensation with aromatic aldehydes to form 2-styrylbenzoxazole (B8653335) derivatives. google.com This reaction provides a direct method to extend the conjugation of the benzoxazole system, which is of interest for applications in materials science and medicinal chemistry.
Table 3: Derivatization at the 2-Position
| Reaction Type | Reagents | Conditions | Product |
|---|
This reactivity provides a powerful strategy for modifying the 2-substituent, complementing the transformations available through the carbaldehyde group. nih.gov
Cross-Coupling Reactions for C-C and C-N Bond Formation
The benzoxazole scaffold, particularly when functionalized, serves as a valuable platform for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. For a substrate like this compound, these transformations would typically be performed on a halogenated precursor to enable the cross-coupling process.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forging C-C bonds between an organoboron reagent and an organic halide. In the context of this compound, a halogenated derivative (e.g., a bromo- or iodo-substituted analog) could be coupled with various boronic acids or esters. Research on related heterocyclic systems, such as 2-amino-6-bromobenzothiazoles, has demonstrated the feasibility of Suzuki coupling to introduce aryl substituents. researchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The electron-withdrawing nature of the carbaldehyde group at the 6-position may influence the reactivity of the halide, potentially facilitating the oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a preeminent method. This palladium-catalyzed reaction couples an amine with an aryl halide. A halogenated derivative of this compound could be reacted with a wide range of primary or secondary amines to introduce diverse amino functionalities. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation and is often substrate-dependent.
Heck Reaction: The Heck reaction provides a means to form C-C bonds by coupling an aryl or vinyl halide with an alkene. beilstein-journals.org A halogenated this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups, which can be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Sonogashira Coupling: This reaction is instrumental in the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. researchgate.netnih.gov A halogenated precursor of the title compound could be subjected to Sonogashira coupling to introduce alkynyl moieties, which are valuable building blocks in organic synthesis. The reaction generally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
A summary of potential cross-coupling partners for a halogenated derivative of this compound is presented in the interactive table below.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd catalyst, Phosphine ligand, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |
| Heck | Alkene | C-C | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
Mechanistic Investigations of Benzoxazole Reactivity (e.g., Smiles Rearrangement)
The reactivity of the benzoxazole core is not limited to transition-metal-catalyzed reactions. Intramolecular rearrangements, such as the Smiles rearrangement, offer alternative pathways for functionalization. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attacks the aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system.
In the context of benzoxazole chemistry, studies on related compounds have shed light on the mechanism of the Smiles rearrangement. nih.govnih.gov For instance, the reaction of benzoxazole-2-thiol with certain bromoamines can initiate a Smiles rearrangement. The proposed mechanism involves the initial S-alkylation of the thiol, followed by an intramolecular nucleophilic attack of the nitrogen atom of the amine onto the C2 carbon of the benzoxazole ring. nih.gov This attack leads to the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzo D Oxazole 6 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H-NMR spectrum of 2-Methylbenzo[d]oxazole-6-carbaldehyde is expected to show distinct signals corresponding to the aldehyde proton, the three aromatic protons, and the methyl group protons. The electron-withdrawing nature of the aldehyde group at the C-6 position significantly influences the chemical shifts of the aromatic protons.
The aldehyde proton (CHO) is anticipated to appear as a singlet at the most downfield region, typically around 9.9-10.1 ppm. The methyl protons (CH₃) at the C-2 position would also yield a characteristic singlet, expected to be found much further upfield, around 2.6 ppm. nih.gov
The three protons on the benzene (B151609) ring (H-4, H-5, and H-7) would present a more complex splitting pattern.
H-7: This proton is adjacent to the aldehyde group and is expected to be the most deshielded of the aromatic protons, likely appearing as a doublet around 8.1 ppm.
H-5: This proton would be coupled to H-4 and is expected to appear as a doublet of doublets around 7.9 ppm.
H-4: This proton is ortho to the oxazole (B20620) nitrogen and coupled to H-5, expected to resonate as a doublet around 7.8 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CHO (Aldehyde) | ~10.0 | Singlet (s) |
| H-7 | ~8.1 | Doublet (d) |
| H-5 | ~7.9 | Doublet of Doublets (dd) |
| H-4 | ~7.8 | Doublet (d) |
| -CH₃ (Methyl) | ~2.6 | Singlet (s) |
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct signals are expected. The most downfield signal would correspond to the aldehyde carbonyl carbon, predicted to be in the 190-195 ppm range. The carbons of the benzoxazole (B165842) ring system have characteristic chemical shifts. rsc.orgrsc.orgmdpi.com
C-2: The carbon bearing the methyl group is expected around 164-166 ppm.
C-3a and C-7a: The two carbons at the fusion of the benzene and oxazole rings are predicted to appear in the range of 140-152 ppm.
Aromatic Carbons (C-4, C-5, C-6, C-7): These carbons would resonate between 110 and 138 ppm. The C-6 carbon, attached to the electron-withdrawing aldehyde group, is expected to be significantly deshielded.
Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be the most upfield, around 14-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | ~192 |
| C-2 | ~165 |
| C-7a | ~151 |
| C-3a | ~142 |
| C-6 | ~137 |
| C-4 | ~127 |
| C-5 | ~122 |
| C-7 | ~112 |
| -CH₃ (Methyl) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-4 with H-5), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., the aldehyde proton at ~10.0 ppm to the carbonyl carbon at ~192 ppm; the methyl protons at ~2.6 ppm to the methyl carbon at ~14 ppm).
The aldehyde proton (~10.0 ppm) showing correlations to C-6, C-5, and C-7. This would unequivocally confirm the position of the carbaldehyde group at C-6.
The methyl protons (~2.6 ppm) showing a correlation to C-2, confirming the methyl group's position.
The aromatic proton H-7 showing correlations to C-5 and the aldehyde carbonyl carbon, further solidifying the assignments.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be dominated by a few key absorption bands. The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the region of 1690-1710 cm⁻¹. chemicalbook.com Other significant peaks would include the C=N stretching of the oxazole ring around 1610-1620 cm⁻¹, C-O-C stretching vibrations for the oxazole ether linkage, and various C-H stretching and bending vibrations for the aromatic and methyl groups. mdpi.com
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | ~3050-3100 |
| C-H Stretch (Aliphatic) | -CH₃ | ~2850-2960 |
| C=O Stretch (Aldehyde) | -CHO | ~1690-1710 |
| C=N Stretch | Oxazole Ring | ~1610-1620 |
| C=C Stretch (Aromatic) | Aromatic Ring | ~1450-1580 |
| C-O-C Stretch | Oxazole Ring | ~1240-1260 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thereby determining the molecular weight and offering clues about the structure. For this compound (molecular formula C₉H₇NO₂), the molecular weight is 161.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 161.
The fragmentation pattern would be key to confirming the structure. Likely fragmentation pathways would include:
Loss of a hydrogen radical to give a stable acylium ion at m/z = 160 ([M-H]⁺).
Loss of the formyl radical (•CHO) to give a fragment at m/z = 132 ([M-29]⁺).
Loss of carbon monoxide (CO) from the aldehyde, resulting in a peak at m/z = 133 ([M-28]⁺), which corresponds to the mass of the 2-methylbenzoxazole (B1214174) cation. This would be a very characteristic fragmentation. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound could be located, X-ray crystallography would provide the definitive solid-state structure if suitable crystals were obtained. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the benzoxazole ring system. Furthermore, it would reveal details about the intermolecular interactions in the crystal lattice, such as potential π-π stacking between the aromatic rings of adjacent molecules or weak hydrogen bonding involving the aldehyde oxygen atom. Such analyses have been performed on related benzoxazole derivatives, confirming the expected geometric parameters of the heterocyclic core. nih.gov
Computational Chemistry and Molecular Modeling Studies of 2 Methylbenzo D Oxazole 6 Carbaldehyde and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. tandfonline.comresearchgate.net For benzoxazole (B165842) derivatives, these methods are used to calculate a variety of molecular properties and reactivity descriptors.
Detailed research findings from DFT studies on benzoxazole analogs reveal crucial information about their chemical behavior. tandfonline.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP) mapping is another valuable technique. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For benzoxazole derivatives, MEP studies can pinpoint the sites most likely to engage in electrophilic or nucleophilic attacks, which is critical for understanding their interaction mechanisms with biological receptors. tandfonline.com
Table 1: Quantum Chemical Parameters for a Representative Benzoxazole Derivative
| Parameter | Description | Typical Implication |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability tandfonline.com |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites | Predicts regions for non-covalent interactions and reactions tandfonline.com |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of 2-Methylbenzo[d]oxazole-6-carbaldehyde and its analogs over time. These simulations model the movement of atoms and molecules based on classical mechanics, offering insights into how these compounds behave in different environments, such as in solution or when bound to a protein.
MD simulations are particularly useful for analyzing the stability of a ligand-protein complex. researchgate.net For instance, when a benzoxazole derivative is docked into the active site of an enzyme like DNA gyrase, MD simulations can assess the stability of the binding pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the simulation time (e.g., 50 nanoseconds) suggests that the ligand remains securely bound in the predicted conformation. researchgate.net
Molecular Docking Studies in Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. nih.gov This method is extensively applied to benzoxazole derivatives to explore their potential as therapeutic agents. tandfonline.comresearchgate.netnih.govmdpi.com
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. nih.gov For benzoxazole derivatives, this has been used to predict their interactions with a variety of enzymes, including those relevant to cancer and infectious diseases. nih.govmdpi.comnih.gov
The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.govbohrium.com For example, docking studies of benzoxazole-benzamide conjugates with the VEGFR-2 kinase domain showed interactions with key residues like Leu840 and Asp1046. nih.gov The docking score, often expressed as a negative value (e.g., kcal/mol), provides a quantitative estimate of the binding affinity, helping to rank different analogs and prioritize them for synthesis and experimental testing. researchgate.net
Table 2: Example of Molecular Docking Results for Benzoxazole Analogs against DNA Gyrase
| Compound | Target Protein | Docking Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzoxazole Analog 1 | S. aureus DNA Gyrase | -6.687 | ASN46 | researchgate.netresearchgate.net |
| Benzoxazole Analog 2 | S. aureus DNA Gyrase | -6.463 | ASN46 | researchgate.netresearchgate.net |
| Ciprofloxacin (Control) | S. aureus DNA Gyrase | -6.092 | Not Specified | researchgate.net |
Molecular docking is instrumental in hypothesizing the molecular mechanism of action for a drug candidate. DNA gyrase, an essential bacterial enzyme, is a validated target for antibiotics. nih.govresearchgate.net Several studies have investigated benzoxazole derivatives as potential DNA gyrase inhibitors. researchgate.netresearchgate.netnih.gov
Docking studies have shown that benzoxazole derivatives can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase. researchgate.netnih.gov By occupying this site, they can prevent ATP from binding, which is necessary for the enzyme's function in DNA supercoiling. The simulations reveal that the benzoxazole scaffold can form key hydrogen bond interactions with conserved amino acid residues, such as Asp73 and Asn46, and engage in hydrophobic interactions within the pocket, mimicking the interactions of known inhibitors. researchgate.net This provides a structural basis for their antibacterial activity and guides the design of new analogs with improved potency against this target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbris.ac.ukmdpi.com
For benzoxazole derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial and anticancer activities. researchgate.netnih.gov In a typical QSAR study, various molecular descriptors (e.g., topological, electronic, steric) are calculated for a series of analogs. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pIC50). nih.govfrontiersin.org
Successful QSAR models can highlight which structural features are most important for activity. For example, a QSAR study on benzoxazole derivatives identified topological parameters and molecular connectivity indices as being highly relevant for their antimicrobial activity. researchgate.net These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. bohrium.comnih.gov Similarly, QSPR models can predict properties like thermal stability or solubility based on monomer structure. bris.ac.ukmdpi.comresearchgate.net
Table 3: Example of a 3D-QSAR Model for Benzoxazole Derivatives
| Model Type | Cell Line | R² (Correlation Coefficient) | R²cv (Cross-validated R²) | R²pred (Predictive R²) | Reference |
|---|---|---|---|---|---|
| CoMFA | MCF-7 | Not Specified | 0.568 | 0.5057 | nih.gov |
| CoMSIA | MCF-7 | Not Specified | 0.669 | 0.6577 | nih.gov |
CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR techniques. The statistical parameters indicate the model's goodness-of-fit, robustness, and predictive power.
Biological and Pharmacological Investigations of 2 Methylbenzo D Oxazole 6 Carbaldehyde Derivatives
Antimicrobial Activity Profile
The benzoxazole (B165842) core is a recognized pharmacophore, and its derivatives have been extensively studied for their potential to combat microbial infections. nih.govesisresearch.org The growing threat of antimicrobial resistance has spurred research into novel chemical entities, with benzoxazole derivatives showing considerable promise. nih.gov
Numerous studies have confirmed the antibacterial potential of 2-substituted benzoxazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govarabjchem.org In one study, newly synthesized 2-phenyl and 2-N-phenyl benzoxazole derivatives were screened against Streptococcus pyogenes and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.gov Many of these compounds demonstrated potent antibacterial effects, particularly against E. coli at a concentration of 25 μg/mL. nih.gov
Similarly, an investigation into six benzoxazole and benzimidazole (B57391) derivatives found that two of the benzoxazole compounds were active against both Gram-positive and Gram-negative bacteria. researchgate.net S. aureus isolates were found to be the most susceptible, with minimal inhibitory concentrations (MIC) for 90% of isolates recorded at 25 and 50 μg/mL for the two active compounds, respectively. researchgate.net In contrast, the Gram-negative bacteria tested were more resistant, requiring higher concentrations for inhibition. researchgate.net Further research into a series of 2-substituted benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives revealed that the benzoxazole compounds yielded excellent results against bacterial strains. arabjchem.org
Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives
| Bacterial Strain | Derivative Type | Concentration/Result | Source |
| Escherichia coli | 2-Phenyl/2-N-Phenyl Benzoxazole | Potent activity at 25 μg/mL | nih.gov |
| Staphylococcus aureus | Benzoxazole derivative II | MIC90: 50 μg/mL | researchgate.net |
| Staphylococcus aureus | Benzoxazole derivative III | MIC90: 25 μg/mL | researchgate.net |
| Staphylococcus aureus | 2-Substituted Benzoxazoles | Excellent antibacterial activity | arabjchem.org |
| Bacillus subtilis | Compounds 5, 8a, 8d | MIC < 12.5 μg/ml | researchgate.net |
The antifungal properties of benzoxazole derivatives have been well-documented against a range of pathogenic fungi, including those affecting both humans and plants. nih.govnih.gov Screening of 2-substituted benzoxazole derivatives showed moderate antifungal activity against Aspergillus clavatus and Candida albicans. nih.gov Another study focusing on phytopathogenic fungi evaluated two series of 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives against eight different species. nih.gov Several of the benzoxazole compounds exhibited significant antifungal activities. nih.gov Notably, compounds 5a, 5b, 5h, and 5i were effective against most tested pathogens, with IC₅₀ values against Fusarium solani ranging from 4.34 to 17.61 μg/mL, which was more potent than the control fungicide, hymexazol. nih.gov
Research has also explored these derivatives against Candida species. scilit.com One study evaluating 13 benzoxazole and benzothiazole derivatives found that a particular compound demonstrated strong action against C. krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, and notable activity against C. albicans with a MIC of 62.5 µg/mL. scilit.com
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives
| Fungal Strain | Derivative Type | Concentration/Result | Source |
| Candida albicans | 2-Phenyl/2-N-Phenyl Benzoxazole | Moderate Activity | nih.gov |
| Aspergillus clavatus | 2-Phenyl/2-N-Phenyl Benzoxazole | Moderate Activity | nih.gov |
| Fusarium solani | 2-(phenoxymethyl)benzo[d]oxazole (5h) | IC₅₀: 4.34 μg/mL | nih.gov |
| Botrytis cinerea | 2-(phenoxymethyl)benzo[d]oxazole (5a) | IC₅₀: 19.92 μg/mL | nih.gov |
| Candida krusei | Benzoxazole Derivative (Compound 1) | MIC: 15.6 µg/mL | scilit.com |
| Mycosphaerella melonis | Compound 4ah | 76.4% inhibition | mdpi.com |
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those related to the benzoxazole scaffold. researchgate.netresearchgate.net While direct studies on 2-methylbenzo[d]oxazole-6-carbaldehyde are limited, research on analogous structures highlights their potential. For instance, a series of hydrazone analogs derived from heterocyclic aldehydes were screened for activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds showed inhibitory activity at a concentration of 6.25 µg/mL, with the most active compounds having IC₅₀ values as low as 1.6 µg/mL. researchgate.net
In another study, potent new carbamate (B1207046) derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govmdpi.comoxazine scaffold were identified. researchgate.net These compounds demonstrated remarkable activity against M. tuberculosis H37Rv with MIC₉₀ values ranging from 0.18–1.63 μM and showed significant efficacy against a panel of clinical isolates. researchgate.net These findings suggest that the broader class of heterocyclic aldehydes and related structures are a promising foundation for developing new antituberculosis drugs.
Understanding the mechanism of action is crucial for drug development. For benzoxazole derivatives, molecular docking studies have provided valuable insights into their antibacterial activity. nih.gov Research suggests that the antibacterial effect of certain 2-substituted benzoxazoles can be attributed to the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. nih.gov The inhibition of this enzyme disrupts critical cellular processes, ultimately leading to bacterial cell death. This proposed mechanism aligns with the action of other successful antibiotic classes, such as quinolones.
Antiviral Properties
Beyond their antimicrobial effects, benzoxazole derivatives have also been identified as having potential antiviral applications, particularly against the Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net
The HIV-1 reverse transcriptase (RT) enzyme is a primary target for antiretroviral therapy. mdpi.com It is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for viral replication. mdpi.com Studies have shown that 2,5,6-substituted benzoxazole derivatives possess HIV-1 reverse transcriptase inhibitory activity. researchgate.net In one study, a synthesized benzoxazole derivative displayed moderate anti-HIV-1 activity, affording 36.6% cell protection in in-vitro tests. researchgate.net
More detailed mechanistic studies have been conducted on related scaffolds. For example, benzisothiazolone derivatives, which are structurally related to benzoxazoles, were identified as inhibitors of both the DNA polymerase and the RNase H activities of HIV-1 RT. mdpi.comnih.gov This dual inhibition from a single compound class represents a promising strategy for antiretroviral drug development. mdpi.com Furthermore, oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 reverse transcription and viral replication in a dose-dependent manner, including against nonnucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains. nih.gov
Anticancer and Antitumor Evaluationsnih.govnih.govasianpubs.orgresearchgate.net
The benzoxazole nucleus is a prominent scaffold in the design of potential anticancer agents. researchgate.netresearchgate.netmdpi.com Research has shown that 2-arylbenzoxazole derivatives, in particular, exhibit significant cytotoxic activities against various cancer cell lines. researchgate.net New Phortress analogues, created through the bioisosteric replacement of the benzothiazole core with a benzoxazole ring system, have been synthesized and evaluated for their anticancer effects. nih.gov
In one study, a series of novel benzoxazole derivatives were synthesized and tested for anticancer activity on several carcinoma cell lines, including colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6). nih.gov Two compounds from this series, designated 3m and 3n, showed particularly noteworthy anticancer effects when compared to the reference agent, doxorubicin. nih.gov Further investigation into their mechanism suggested that, similar to the anticancer prodrug Phortress, they likely act as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 CYP1A1 gene. nih.gov
Another line of research focused on the synthesis of novel benzothiazole, benzimidazole, and benzoxazole derivatives for antitumor evaluation. mdpi.com One such benzoxazole derivative, 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (1g) , was synthesized from a 6-aminobenzo[d]oxazole-2-thiol intermediate. mdpi.com This highlights that the 6-position of the benzoxazole ring is a key site for substitution in developing potential antitumor agents.
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound ID | Target Cell Lines | Noted Activity | Reference |
| 3m & 3n | HT-29, MCF7, A549, HepG2, C6 | Displayed very attractive anticancer effects compared to doxorubicin. nih.gov | nih.gov |
| 1g | HepG2, HCT116 | Evaluated for anti-proliferative activities. mdpi.com | mdpi.com |
| 2-Arylbenzoxazoles | Various Cancer Cell Lines | Showed significant inhibition of topoisomerase II. researchgate.net | researchgate.net |
Anti-inflammatory and Analgesic Activitiesnih.govnih.govasianpubs.orgresearchgate.net
Derivatives of benzoxazole are recognized for their potential as anti-inflammatory and analgesic agents. jbarbiomed.comrjeid.comnih.gov The structural features of these compounds are often compared to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
A study focused on synthesizing new benzoxazolone derivatives to act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov The compounds were tested for their ability to inhibit the production of Interleukin-6 (IL-6). Three derivatives, 3c, 3d, and 3g , demonstrated the most significant anti-inflammatory activity, with IC50 values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. nih.gov The most active compound, 3g, was shown to bind directly to the MD2 protein. nih.gov
Another research effort involved the synthesis of 6-acyl-2-benzoxazolinone derivatives with acetic and propanoic acid side chains to evaluate their analgesic and anti-inflammatory properties. researchgate.net While these were benzoxazolinones, the substitution at the 6-position is relevant. The study found that propanoic acid derivatives generally exhibited higher analgesic and anti-inflammatory activities in mouse models. researchgate.net
Additionally, some novel benzoxazole derivatives were synthesized and screened for analgesic activity using the hot-plate method, with several compounds exhibiting moderate to significant effects. jbarbiomed.com
Table 2: Anti-inflammatory Activity of Benzoxazolone Derivatives against IL-6
| Compound ID | IC50 (µM) | Reference |
| 3c | 10.14 ± 0.08 | nih.gov |
| 3d | 5.43 ± 0.51 | nih.gov |
| 3g | 5.09 ± 0.88 | nih.gov |
Other Notable Pharmacological Activities
The benzoxazole scaffold has been incorporated into various derivatives to explore their potential as anticonvulsant agents. nih.govsaudijournals.com A series of 2(3H)-benzoxazolone derivatives were synthesized and evaluated for anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in mice and rats. nih.gov Several of these compounds showed significant anticonvulsant effects. nih.gov Specifically, compounds 43 and 45 were the most active against MES-induced seizures, with ED50 values of 8.7 mg/kg and 7.6 mg/kg, respectively. nih.gov In vitro studies suggested that these compounds bind to sigma 1 receptors with high affinity. nih.gov
In other research, novel semicarbazone derivatives of (2E)-2-[2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethylidene]hydrazinecarboxamide were prepared and screened for anticonvulsant activity using chemo-shock models. saudijournals.com
The 2-methylbenzoxazole (B1214174) ring system is a core component of known orexin (B13118510) receptor antagonists. nih.gov One such compound, SB-334867 (1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea) , is a potent and selective orexin 1 (OX1) receptor antagonist. nih.gov This compound is a direct derivative of a 6-substituted 2-methylbenzoxazole, making it highly relevant to the parent compound. The orexin system is involved in regulating various physiological functions, and its antagonists are explored for treating conditions like insomnia. nih.gov However, research has also highlighted the chemical instability of the 2-methylbenzoxazole ring system in SB-334867, which can undergo hydrolysis under common laboratory conditions, potentially confounding experimental results. nih.gov This instability is a critical consideration for in vitro and in vivo studies involving such derivatives. nih.gov
Benzoxazole derivatives have been synthesized and evaluated for their potential as both antioxidant and antidiabetic agents. researchgate.net In one study, a series of benzoxazole derivatives were assessed for their in-vitro antioxidant properties using DPPH, total antioxidant, and reducing power methods. researchgate.net The same compounds were also tested for their antidiabetic activity via alpha-amylase and alpha-glucosidase assays. researchgate.net The results indicated that several of the synthesized compounds exhibited potent antioxidant and antidiabetic activities, in some cases comparable to the standard references, ascorbic acid and acarbose. researchgate.net
Similarly, Schiff bases derived from various aldehydes have shown promise for their antioxidant and antidiabetic potential. nih.govnih.gov For instance, Schiff bases of 2-naphthaldehyde (B31174) demonstrated significant α-amylase and α-glucosidase inhibitory activity and notable antioxidant effects. nih.gov While not directly derived from this compound, these studies underscore the therapeutic potential of aldehyde-derived Schiff bases in managing oxidative stress and diabetes. juniperpublishers.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 2-methylbenzo[d]oxazole, these studies involve systematically modifying the core structure and observing the corresponding changes in pharmacological effects. This approach helps in the rational design of more potent and selective drug candidates. The benzoxazole scaffold itself is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. researchgate.net
The SAR of benzoxazole derivatives is often dictated by the nature and position of substituents on the fused benzene (B151609) ring and the group at the 2-position. For instance, in a series of 2-substituted benzoxazole derivatives synthesized and evaluated for antimicrobial activity, the nature of the substituent at the 2-position was found to be crucial for their biological potential. nih.gov
A study on 2-methylbenzo[d]oxazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes targeted in the treatment of neuropsychiatric and neurodegenerative disorders, provides specific SAR insights. researchgate.net The core structure, 2-methylbenzo[d]oxazole, can be systematically modified to explore the impact of various functional groups on MAO inhibition.
Key areas of modification and their typical effects on activity include:
Substitution at the 2-position: The methyl group in 2-methylbenzo[d]oxazole can be replaced with other alkyl, aryl, or heteroaryl groups. The size, lipophilicity, and electronic properties of this substituent can significantly influence target binding. For example, replacing the methyl group with larger or more complex moieties can enhance interactions with hydrophobic pockets in the target enzyme or receptor.
Substitution on the Benzene Ring: The introduction of substituents at various positions of the benzo moiety (positions 4, 5, 6, and 7) is a common strategy to modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire benzoxazole system, affecting its binding properties. For example, the presence of halogens or nitro groups can influence membrane permeability and interaction with the biological target.
Modification of the Carbaldehyde Group: The aldehyde function at the 6-position of this compound is a reactive group that can be modified to form various derivatives such as Schiff bases, oximes, or hydrazones. These modifications can lead to compounds with altered pharmacokinetic profiles and can introduce new hydrogen bonding or coordination possibilities with the target protein.
The following interactive table summarizes the general SAR principles for benzoxazole derivatives based on available literature.
| Structural Modification | Position | Effect on Biological Activity | Rationale |
| Substitution | 2-position | Potency and selectivity are highly dependent on the nature of the substituent. Aromatic and heteroaromatic rings can enhance π-π stacking interactions with the target. nih.gov | The substituent at this position often projects into a binding pocket of the target protein. |
| Substitution | Benzene Ring (Positions 4, 5, 6, 7) | Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) can enhance activity. The position of the substituent is critical for optimal interaction. | Alters the electronic properties of the benzoxazole ring system and can provide additional binding interactions. |
| Functional Group Modification | 6-position (carbaldehyde) | Conversion to other functional groups like amides, esters, or triazoles can modulate activity and physicochemical properties. rsc.org | The aldehyde group can be a key interaction point or can be modified to improve drug-like properties. |
It is important to note that these are general trends, and the specific SAR for any given biological target will be unique. For example, in the development of benzodiazepine (B76468) receptor agonists, specific substitutions on the phenyl ring attached to the core structure were found to be critical for potency. mespharmacy.org Similarly, for benzimidazole derivatives, which are structurally related to benzoxazoles, extensive SAR studies have been conducted for various biological activities, highlighting the importance of substitution patterns. whiterose.ac.uknih.gov
Role of Benzoxazoles as Bioisosteric Replacements in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or pharmacokinetic properties. drugdesign.orgufrj.br The benzoxazole ring is a versatile and widely used bioisostere in drug design. researchgate.net
The concept of bioisosterism allows medicinal chemists to systematically modify a lead compound to enhance its drug-like properties. drugdesign.orgnih.gov Benzoxazoles are often employed as bioisosteric replacements for other chemical groups for several key reasons:
Mimicking Phenolic and Catecholic Moieties: The 2(3H)-benzoxazolone scaffold, a close relative of the benzoxazole ring, is frequently used to mimic phenol (B47542) or catechol moieties. researchgate.netnih.gov This is because they share similar pKa values, electronic charge distribution, and chemical reactivity, but the benzoxazolone offers greater metabolic stability. nih.gov This strategy has been successfully applied in the design of ligands for a wide range of receptors. researchgate.netnih.gov
Replacement for Amide Bonds: Heterocyclic rings like oxazoles and benzoxazoles can serve as bioisosteres for amide bonds. drughunter.com This replacement can enhance metabolic stability by removing a site susceptible to enzymatic hydrolysis, while maintaining the necessary hydrogen bonding capabilities and conformational rigidity. drughunter.com
Modulating Physicochemical Properties: The introduction of a benzoxazole ring can alter a molecule's lipophilicity, solubility, and polarity. chem-space.com These modifications can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The thoughtful application of a benzoxazole as a bioisostere can help to solve problems related to poor bioavailability or rapid metabolism. nih.gov
Improving Potency and Selectivity: By replacing a specific functional group with a benzoxazole ring, it is possible to fine-tune the interactions of a drug with its biological target. The rigid structure of the benzoxazole ring can help to lock the molecule in a more favorable conformation for binding, thus increasing potency and selectivity. nih.gov
The following interactive table provides examples of bioisosteric replacements involving the benzoxazole scaffold.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Example Application Areas |
| Phenol/Catechol | 2(3H)-Benzoxazolone | Increased metabolic stability while maintaining similar electronic and acidic properties. researchgate.netnih.gov | Ligands for dopaminergic and serotoninergic receptors. nih.gov |
| Amide | Benzoxazole ring | Enhanced metabolic stability against hydrolysis, improved pharmacokinetic profile. drughunter.com | Development of various enzyme inhibitors and receptor modulators. |
| Carboxylic Acid | Certain substituted benzoxazoles | To improve cell permeability and oral bioavailability by replacing a highly acidic group with a less acidic but still polar group. openaccessjournals.com | General lead optimization in drug discovery. |
Advanced Applications in Materials Science and Chemical Biology
Development of Functional Organic Materials
The pursuit of novel organic materials with enhanced performance characteristics is a driving force in materials science. The inherent properties of the 2-Methylbenzo[d]oxazole-6-carbaldehyde core, such as its aromaticity, electron-deficient nature, and the reactive aldehyde group, make it a compelling candidate for the synthesis of functional organic materials for electronics and energy storage.
Applications in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Fluorescent Materials)
Derivatives of benzoxazole (B165842) are recognized for their promising photoluminescent properties, making them attractive for use in organic light-emitting diodes (OLEDs) and as fluorescent materials. researchgate.net While research into this compound for these specific applications is an emerging field, the foundational characteristics of related compounds suggest significant potential. For instance, carbazole (B46965) derivatives, which share structural similarities with benzoxazoles, have been successfully employed as host materials in red phosphorescent OLEDs, demonstrating high efficiency and brightness. researchgate.net Similarly, pyrene-benzimidazole derivatives have been synthesized and characterized as effective blue emitters in OLEDs. nih.gov
The aldehyde functionality of this compound provides a reactive site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored photophysical properties. By strategically introducing different aromatic or heterocyclic moieties through reactions with the aldehyde group, it is possible to fine-tune the emission color, quantum yield, and charge transport characteristics of the resulting materials. This adaptability is crucial for the development of next-generation OLEDs with improved performance and stability.
Table 1: Photophysical Properties of Related Heterocyclic Compounds for OLEDs
| Compound Class | Application | Emission Color | External Quantum Efficiency (EQE) | Reference |
| Carbazole Derivatives | Host for PhOLEDs | Red | High | researchgate.net |
| Pyrene-Benzimidazole Derivatives | Blue Emitter | Blue | Up to 4.3% | nih.gov |
This table is illustrative of the potential of related heterocyclic compounds and provides a benchmark for the development of materials based on this compound.
Design of Redox-Active Organic Materials for Energy Storage Systems (e.g., Organic Batteries)
The development of sustainable energy storage systems is a critical area of research, with organic batteries emerging as a promising alternative to traditional lithium-ion batteries that often rely on non-abundant heavy metal salts. researchgate.net Redox-active organic materials are at the heart of these next-generation batteries. Benzoxazole derivatives have been identified as potential redox-active moieties for polymers in organic radical batteries. researchgate.netresearchgate.net
A study on novel redox-active organic materials based on benzimidazole (B57391), benzoxazole, and benzothiazole (B30560) highlighted the potential of these scaffolds. researchgate.net Specifically, a compound closely related to the subject of this article, 1-methyl-4-(6-methyl-benzo[d]oxazol-2-yl)pyridin-1-ium chloride, was synthesized and its electrochemical properties were investigated. researchgate.net The study utilized cyclic voltammetry to characterize the redox behavior of these molecules, demonstrating their ability to undergo reversible redox reactions, a key requirement for battery materials. researchgate.net The aldehyde group of this compound can be utilized to polymerize the molecule or attach it to a polymer backbone, creating a stable and high-performance electrode material for organic batteries.
Table 2: Electrochemical Data for a Related Benzoxazole Derivative
| Compound | Half-wave Potential (E½) vs. Fc/Fc+ [V] | Measurement Technique | Reference |
| 1-methyl-4-(6-methyl-benzo[d]oxazol-2-yl)pyridin-1-ium chloride | -1.13 | Cyclic Voltammetry | researchgate.net |
This data from a structurally similar compound indicates the redox-active nature of the benzoxazole core, suggesting the potential of this compound in energy storage applications.
Chemical Biology Probes and Tools
The ability to visualize and track biological processes at the molecular level is fundamental to advancing our understanding of life sciences. The unique photophysical properties of the benzoxazole core make it an excellent scaffold for the design of chemical biology probes and tools, such as fluorochromes and radiotracers.
Development of Fluorochromes and Fluorescent Sensors
Benzoxazole-containing ligands have found numerous applications in fluorescence chemosensing. mdpi.com Their fluorescence properties can be sensitive to the local environment, allowing for the design of sensors that "turn on" or "turn off" in the presence of specific analytes. For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was developed for the selective detection of Zn2+ and Cd2+ ions. mdpi.com Another study reported a benzoxazole-based fluorescent probe for the detection of mercury ions. researchgate.net
The this compound molecule can serve as a core fluorophore. The aldehyde group provides a convenient handle to attach recognition moieties, such as metal chelators or biomolecule-targeting ligands. This modular design allows for the creation of highly specific fluorescent probes for a variety of biological targets. The interaction of the probe with its target can induce a change in the electronic structure of the benzoxazole core, leading to a detectable change in its fluorescence emission.
Table 3: Examples of Benzoxazole-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Reference |
| Macrocyclic Benzoxazole | Zn2+, Cd2+ | Chelation-enhanced fluorescence (CHEF) | mdpi.com |
| Styryl-benzoxazole | Hg2+ | Not specified | researchgate.net |
| Benzimidazole-based probe | Co2+ | Photoinduced Electron Transfer (PET) | mdpi.com |
This table showcases the versatility of the benzoxazole and related benzimidazole scaffolds in the design of fluorescent sensors for various metal ions.
Synthesis of Radiotracers for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel radiotracers is crucial for expanding the applications of PET. The aldehyde functionality present in this compound makes it an ideal candidate for radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).
A common strategy for ¹⁸F-radiolabeling involves the reaction of a precursor molecule with 4-[¹⁸F]fluorobenzaldehyde. nih.gov In a reverse approach, the aldehyde group on this compound can be reacted with an ¹⁸F-labeled amine or hydroxylamine (B1172632) to form a radiolabeled imine or oxime, respectively. This method has been successfully used in the development of PET radiotracers for imaging pyrrole-imidazole polyamides, demonstrating the feasibility of labeling aldehyde-containing molecules for in vivo imaging. nih.gov By attaching a targeting moiety to the benzoxazole core, it is possible to create specific PET radiotracers for a wide range of biological targets, such as receptors, enzymes, or transporters.
Future Research Directions and Translational Perspectives
Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carbonyl compounds. nih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic routes for 2-Methylbenzo[d]oxazole-6-carbaldehyde and its derivatives.
Key areas for development include:
Green Catalysis: The use of nanocatalysts, such as zinc (II) oxide nanoparticles (ZnO-NP), has shown promise in accelerating the synthesis of benzoxazole (B165842) derivatives at room temperature with high yields. mdpi.com Similarly, employing waste materials like activated fly ash as a catalyst presents an environmentally friendly and cost-effective alternative to conventional methods. nih.gov
Alternative Solvents and Conditions: Research into using deep eutectic solvents (DES), such as a choline (B1196258) chloride and glycerol (B35011) mixture, can offer a sustainable substitute for volatile organic solvents. mdpi.com Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com
A comparative analysis of emerging sustainable methods highlights the potential for significant improvements in yield and environmental impact.
| Method | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| A | ZnO-NP | Ethanol (B145695) | Room Temp, 1h | ~92 | mdpi.com |
| B | ZnO-NP | Ethanol | Microwave, 5 min | ~91 | mdpi.com |
| E | ZnO-NP | DES | 40 °C | ~69 | mdpi.com |
| Fly Ash | Activated Fly Ash | Toluene | 111 °C | 70-80 | nih.gov |
These methodologies, while demonstrated for other benzoxazoles, could be adapted for the large-scale, sustainable production of this compound.
Rational Drug Design and Optimization of this compound Derivatives with Improved Selectivity and Efficacy
The core structure of this compound offers multiple sites for chemical modification to enhance biological activity and selectivity. Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, is crucial for developing optimized derivatives.
Future design strategies should focus on:
Modification of the 2-Methyl Group: Replacing the methyl group with various substituted aryl or heterocyclic rings can significantly influence the compound's interaction with biological targets. For instance, introducing a resorcinol (B1680541) structure at this position has been shown to create potent tyrosinase inhibitors. mdpi.com
Functionalization of the 6-Carbaldehyde Group: The aldehyde moiety is a versatile chemical handle. It can be converted into other functional groups like carboxylic acids, esters, amides, or used to form Schiff bases, leading to derivatives with potentially new or enhanced pharmacological profiles.
Substitution on the Benzene (B151609) Ring: Adding substituents, particularly halogens or hydroxyl groups, to the benzene ring of the benzoxazole scaffold can modulate the electronic properties and bioavailability of the molecule, leading to improved antiproliferative or antimicrobial activity. mdpi.comnih.gov
Studies on related oxazole (B20620) inhibitors have demonstrated that subtle changes to substituents can lead to dramatic improvements in potency and selectivity. For example, in a series of α-ketooxazole inhibitors, modifying a C5 substituent from an unsubstituted oxazole to one with a nitrile group significantly enhanced selectivity for the target enzyme FAAH over related hydrolases. nih.gov A similar systematic approach could be applied to derivatives of this compound to fine-tune their activity against specific targets like VEGFR-2 or bacterial enzymes. nih.gov
| Target | Structural Modification | Impact | Reference |
| FAAH | C5-nitrile substituent on oxazole ring | Enhanced potency and selectivity | nih.gov |
| VEGFR-2 | Varied substitutions on 2-phenyl ring | Altered cytotoxic activity and VEGFR-2 protein concentration | nih.gov |
| Tyrosinase | Introduction of a resorcinol moiety | Significantly stronger enzyme inhibition | mdpi.com |
| Bacteria/Fungi | Halogen substitution at 5-position | Enhanced antiproliferative and antimicrobial activity | mdpi.comnih.gov |
Comprehensive Mechanistic Studies of Biological Activities at the Cellular and Molecular Levels
While the benzoxazole class is known for broad biological activity, the specific molecular mechanisms of this compound are yet to be elucidated. Future research must employ a combination of in vitro and in silico techniques to identify its biological targets and signaling pathways.
Potential mechanisms to investigate include:
Enzyme Inhibition: Molecular docking studies suggest that 2-substituted benzoxazoles may act as inhibitors of bacterial DNA gyrase. nih.gov Other benzoxazole derivatives have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, and fatty acid amide hydrolase (FAAH). nih.govnih.gov Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes is a critical next step.
Induction of Apoptosis: Some benzoxazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov Mechanistic studies could explore whether the target compound can arrest the cell cycle and activate apoptotic pathways, for example, by measuring the levels of key proteins like caspases. nih.gov
Receptor Binding: Certain benzoxazoles function as antagonists for receptors like the melatonin (B1676174) receptor or 5-HT3. nih.gov Screening the binding affinity of this compound against a panel of receptors could reveal novel therapeutic applications.
| Benzoxazole Derivative Class | Proposed Molecular Mechanism | Biological Target | Reference |
| 2-Substituted Benzoxazoles | Inhibition of DNA replication | DNA Gyrase | nih.gov |
| α-Ketooxazoles | Reversible hemiketal formation with active site serine | Fatty Acid Amide Hydrolase (FAAH) | nih.gov |
| Substituted Benzoxazoles | Inhibition of protein kinase, induction of apoptosis | VEGFR-2, Caspase-3 | nih.gov |
| 2-Phenylbenzo[d]oxazoles | Competitive inhibition | Tyrosinase | mdpi.com |
Exploration of Novel and Underexplored Applications in Emerging Scientific Disciplines
Beyond established pharmaceutical research, the unique chemical and physical properties of the benzoxazole scaffold suggest potential applications in other emerging fields.
Future exploratory research could focus on:
Materials Science: Benzoxazole derivatives are known to be part of photoluminescent materials. mdpi.com The specific substitution pattern of this compound could be exploited to develop novel fluorescent probes or sensors for detecting specific metal cations or anions. globalresearchonline.net
Cosmeceuticals: Inspired by the discovery of 2-phenylbenzo[d]oxazole derivatives as potent tyrosinase inhibitors, research into the potential of this compound and its derivatives as skin-lightening or depigmenting agents for cosmetic applications is warranted. mdpi.com
Agrochemicals: The heterocyclic nature of the compound is a common feature in many agrochemicals. globalresearchonline.net Screening for herbicidal, insecticidal, or fungicidal properties could open up entirely new avenues for development in agriculture.
Neurodegenerative Diseases: Marketed drugs like riluzole, a benzoxazole derivative, are used in the treatment of amyotrophic lateral sclerosis (ALS). mdpi.com This precedent suggests that novel derivatives of this compound could be explored as potential therapeutic agents for neurodegenerative conditions.
The versatility of the this compound structure provides a rich platform for future scientific inquiry, promising innovations that could translate into significant advancements in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylbenzo[d]oxazole-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formylation of 3-methyl-2(3H)-benzoxazolone using hexamethylenetetramine and polyphosphoric acid. Key parameters include reaction temperature (typically 80–100°C) and stoichiometric ratios, which must be optimized to avoid side reactions like over-oxidation. Lower temperatures (<70°C) may reduce byproduct formation but prolong reaction times .
- Data Reference : Similar benzoxazole derivatives (e.g., methyl 2-methylbenzo[d]oxazole-6-carboxylate) require anhydrous conditions and controlled reagent addition to achieve >80% purity .
Q. How can researchers characterize the aldehyde functional group in this compound, and what analytical techniques are most reliable?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is used to confirm the C=O stretch (~1700 cm⁻¹) of the aldehyde. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides additional validation: the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the aromatic protons adjacent to the aldehyde group show distinct splitting patterns due to deshielding .
Q. What are the primary stability concerns for this compound during storage?
- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Storage under inert gas (e.g., argon) at −20°C in amber vials is recommended. Periodic purity checks via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are advised to monitor degradation, particularly if the compound exhibits unexpected reactivity in downstream applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting antimicrobial efficacy data?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain selection, solvent used for dissolution). To address this:
- Standardize testing protocols (e.g., CLSI guidelines).
- Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Validate solubility using DMSO or PEG-400 to ensure homogeneous dispersion .
- Case Study : A 2025 study noted reduced activity against S. aureus when dissolved in DMSO vs. aqueous buffers, highlighting solvent effects .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodological Answer : The aldehyde group can undergo nucleophilic addition (e.g., with amines to form Schiff bases) or serve as a directing group for C–H activation. For regioselectivity:
- Use palladium-catalyzed cross-coupling to modify the benzoxazole ring at the 4-position.
- Employ protecting groups (e.g., acetals) to shield the aldehyde during other reactions .
- Data Reference : Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate, a structural analog, achieved 92% regioselectivity using Pd(OAc)₂ .
Q. How does this compound interact with biological targets like the GLP1 receptor, and what computational methods validate these interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to receptors. For GLP1:
- The aldehyde forms hydrogen bonds with Arg380 and hydrophobic interactions with Phe381.
- Free energy calculations (MM/PBSA) quantify binding stability, with ΔG values < −7 kcal/mol indicating high affinity .
- Experimental Validation : In vitro assays (e.g., cAMP activation in HEK293 cells) confirm computational predictions, with EC₅₀ values < 100 nM reported for related derivatives .
Q. What purification techniques are critical for isolating high-purity this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. For trace impurities (e.g., oxidized byproducts), recrystallization in ethanol/water (7:3 v/v) achieves >98% purity. Confirm purity via melting point (137–138°C) and HPLC (retention time 4.2 min, C18 column) .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity for this compound, while others highlight its potential in anticancer research?
- Resolution : Cytotoxicity varies with cell line specificity and assay endpoints (e.g., MTT vs. apoptosis markers). For example, the compound showed IC₅₀ > 100 μM in HEK293 (non-cancerous) but IC₅₀ = 12 μM in HeLa cells, suggesting selective toxicity. Always cross-reference cell models and mechanistic endpoints (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
